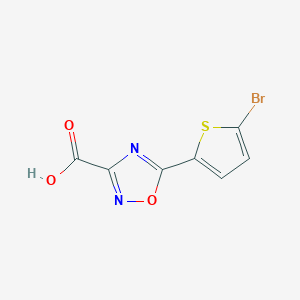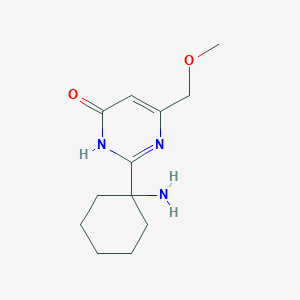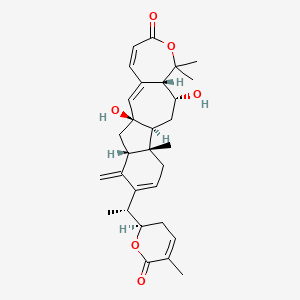
1-Iodo-2-methoxycyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Iodo-2-methoxycyclohexane is an organic compound featuring a cyclohexane ring substituted with an iodine atom at the first position and a methoxy group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Iodo-2-methoxycyclohexane can be synthesized through the iodination of 2-methoxycyclohexanol. The reaction typically involves the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to facilitate the substitution of the hydroxyl group with an iodine atom.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, may be employed to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Iodo-2-methoxycyclohexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amine groups, under appropriate conditions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, particularly under the influence of strong bases.
Oxidation and Reduction: The methoxy group can be oxidized to form carbonyl compounds, while the iodine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or ammonia in polar aprotic solvents.
Elimination Reactions: Strong bases like potassium tert-butoxide or sodium hydride in aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Products include 2-methoxycyclohexanol, 2-methoxycyclohexanamine, and 2-methoxycyclohexanenitrile.
Elimination Reactions: Major products include 1-methoxycyclohexene.
Oxidation: Products include 2-methoxycyclohexanone.
Reduction: Products include cyclohexane derivatives.
Aplicaciones Científicas De Investigación
1-Iodo-2-methoxycyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-iodo-2-methoxycyclohexane involves its ability to undergo nucleophilic substitution and elimination reactions. The iodine atom serves as a good leaving group, facilitating these reactions. The methoxy group can also participate in various chemical transformations, contributing to the compound’s reactivity. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
1-Iodo-2-methylcyclohexane: Similar structure but with a methyl group instead of a methoxy group.
1-Bromo-2-methoxycyclohexane: Similar structure but with a bromine atom instead of an iodine atom.
2-Iodo-1-methoxycyclohexane: Similar structure but with the positions of the iodine and methoxy groups swapped.
Uniqueness: 1-Iodo-2-methoxycyclohexane is unique due to the presence of both an iodine atom and a methoxy group on the cyclohexane ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity in nucleophilic substitution and elimination reactions, compared to similar compounds with different substituents.
Propiedades
Número CAS |
67038-61-3 |
|---|---|
Fórmula molecular |
C7H13IO |
Peso molecular |
240.08 g/mol |
Nombre IUPAC |
1-iodo-2-methoxycyclohexane |
InChI |
InChI=1S/C7H13IO/c1-9-7-5-3-2-4-6(7)8/h6-7H,2-5H2,1H3 |
Clave InChI |
AWPSFXGKLLMWED-UHFFFAOYSA-N |
SMILES canónico |
COC1CCCCC1I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1R,2R)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13066203.png)


![Butyl[1-(3-chloro-4-fluorophenyl)ethyl]amine](/img/structure/B13066230.png)
![6-Fluorothieno[3,2-b]pyridine](/img/structure/B13066234.png)

![(3R,5R)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13066240.png)



![1-[2-(pyridin-3-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13066258.png)
![1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13066279.png)
